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Compound of Interest

Compound Name: BMS-582949 hydrochloride

Cat. No.: B1667224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing BMS-
582949 hydrochloride, a potent and highly selective inhibitor of p38α mitogen-activated

protein kinase (MAPK). Below you will find troubleshooting guides, frequently asked questions

(FAQs), and detailed experimental data to address common issues and ensure the successful

execution of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of BMS-582949 hydrochloride?

A1: The primary target of BMS-582949 is the p38α MAP kinase.[1][2][3][4] It exhibits high

potency with an IC50 of 13 nM in enzymatic assays.[1][2][3][4] In cellular assays, it inhibits the

release of TNFα from human peripheral blood mononuclear cells (hPBMCs) with an IC50 of 50

nM.[1][3][4]

Q2: How selective is BMS-582949?

A2: BMS-582949 is a highly selective inhibitor of p38α. It demonstrates over 2000-fold

selectivity for p38α when compared to a diverse panel of 57 other kinases, which includes

serine/threonine kinases, nonreceptor tyrosine kinases, and receptor tyrosine kinases. Notably,

it shows 450-fold selectivity over Jnk2 and 190-fold selectivity over Raf.
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Q3: What are the known off-target effects of BMS-582949?

A3: Based on available data, BMS-582949 has a well-defined off-target profile. Its most notable

off-target interaction is weak inhibition of the cytochrome P450 enzyme CYP3A4, with a

reported IC50 value in the range of 18 to 40 μM. It shows minimal activity against a large panel

of other kinases at concentrations where it potently inhibits p38α.

Q4: What are the common adverse events observed in clinical trials?

A4: In clinical studies with rheumatoid arthritis patients, BMS-582949 was generally well-

tolerated. The most frequently reported adverse events were mild to moderate and included

dizziness (15%), mild upper respiratory infections (4%), and moderate skin rash (4%).

Q5: I am not observing the expected anti-inflammatory effect in my atherosclerosis model. Why

might this be?

A5: A clinical trial investigating the effect of BMS-582949 on arterial inflammation in patients

with stable atherosclerosis found that 12 weeks of treatment did not lead to a significant

reduction in arterial inflammation or high-sensitivity C-reactive protein (hs-CRP) levels

compared to a placebo. This suggests that in certain complex diseases like atherosclerosis,

selective inhibition of p38α alone may not be sufficient to produce a significant anti-

inflammatory response.

Q6: Are there any known effects of BMS-582949 on bone cells?

A6: Yes, BMS-582949 has been shown to impact osteoclast differentiation. It represses

RANKL-induced osteoclastogenesis in a dose-dependent manner. Mechanistically, it

attenuates the RANKL-mediated signaling through the MAPK and AKT pathways, without

affecting the NF-κB signaling pathway.
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Observed Issue Potential Cause Recommended Action

Unexpected cellular phenotype

not consistent with p38α

inhibition.

Off-target kinase activity.

Although highly selective, at

high concentrations, BMS-

582949 could potentially inhibit

other kinases. Review the

kinase selectivity data

provided below to identify

potential off-targets. Consider

if the observed phenotype

aligns with the known function

of any weakly inhibited

kinases. It is recommended to

use the lowest effective

concentration of BMS-582949

to minimize off-target effects.

Variability in experimental

results, particularly in drug

metabolism studies.

Inhibition of CYP3A4.

BMS-582949 is a weak

inhibitor of CYP3A4. If your

experimental system involves

other compounds that are

substrates of CYP3A4, co-

administration of BMS-582949

could alter their metabolism,

leading to inconsistent results.

It is advisable to either avoid

co-administration with known

CYP3A4 substrates or to

carefully characterize the

metabolic profile of all

compounds in your system.

Lack of expected efficacy in

reducing inflammatory markers

in certain disease models.

Disease-specific signaling

pathways.

As observed in the

atherosclerosis clinical trial, the

inflammatory cascade in some

diseases may not be solely

dependent on the p38α

pathway. Consider

investigating the role of other
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parallel or compensatory

inflammatory signaling

pathways in your specific

model.

Observed effects on bone cell

differentiation or function.

On-target effect on RANKL

signaling.

The inhibitory effect of BMS-

582949 on osteoclast

differentiation is a known on-

target consequence of p38α

inhibition within the RANKL

signaling cascade. This should

be considered when

interpreting data from

experiments involving bone

homeostasis.

Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of BMS-582949

Target Assay Type IC50 Selectivity vs. p38α

p38α MAPK Enzymatic 13 nM -

TNFα release hPBMC 50 nM -

Jnk2 Kinase Panel - 450-fold

Raf Kinase Panel - 190-fold

Other 57 kinases Kinase Panel - >2000-fold

Table 2: Cytochrome P450 Inhibition Profile of BMS-582949

CYP Isoform Inhibition IC50

CYP3A4 Weak 18 - 40 μM

Table 3: Reported Clinical Adverse Events (Rheumatoid Arthritis)
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Adverse Event Incidence Severity

Dizziness 15% Mild to Moderate

Upper Respiratory Infection 4% Mild

Skin Rash 4% Moderate

Experimental Protocols
p38α MAP Kinase Enzymatic Assay:

The enzymatic activity of p38α is determined using a standard kinase assay format. The

reaction typically contains recombinant human p38α enzyme, a specific peptide substrate (e.g.,

derived from ATF2), and ATP. The inhibitor, BMS-582949, is added at various concentrations.

The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined

period at a controlled temperature (e.g., 30°C). The reaction is then stopped, and the amount of

phosphorylated substrate is quantified. This can be achieved using various methods, such as

radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g.,

LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®). The IC50 value is then

calculated from the dose-response curve.

Cellular TNFα Release Assay:

Human peripheral blood mononuclear cells (hPBMCs) are isolated from whole blood using

density gradient centrifugation. The cells are then stimulated with lipopolysaccharide (LPS) to

induce the production and release of TNFα. BMS-582949 is added to the cell culture at a range

of concentrations prior to or concurrently with LPS stimulation. After a specified incubation

period (e.g., 18-24 hours), the cell culture supernatant is collected. The concentration of TNFα

in the supernatant is measured using a commercially available enzyme-linked immunosorbent

assay (ELISA) kit. The IC50 value is determined by plotting the percentage of TNFα inhibition

against the concentration of BMS-582949.

Cytochrome P450 (CYP) Inhibition Assay:

The inhibitory potential of BMS-582949 on CYP isoforms is assessed using human liver

microsomes. A specific substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4)
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is incubated with human liver microsomes in the presence of NADPH to initiate the metabolic

reaction. BMS-582949 is included in the incubation at various concentrations. The reaction is

allowed to proceed for a set time and is then terminated. The amount of metabolite formed is

quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The

percentage of inhibition is calculated by comparing the rate of metabolite formation in the

presence of BMS-582949 to that of a vehicle control. The IC50 value is then determined from

the resulting dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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